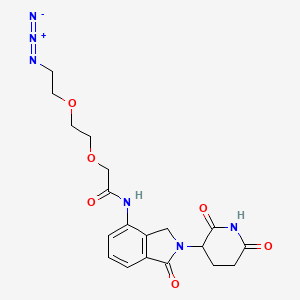

Lenalidomide-COCH-PEG2-azido

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H22N6O6 |

|---|---|

Molekulargewicht |

430.4 g/mol |

IUPAC-Name |

2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |

InChI |

InChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28) |

InChI-Schlüssel |

NWZWXZLHKQMWFU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Structural Elucidation and Application of Lenalidomide-COCH-PEG2-azido in Targeted Protein Degradation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and application of Lenalidomide-COCH-PEG2-azido, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound incorporates the immunomodulatory drug Lenalidomide as a ligand for the Cereblon (CRBN) E3 ligase, connected to a polyethylene glycol (PEG) linker with a terminal azide group. This azide functionality allows for efficient conjugation to a target protein ligand via click chemistry, facilitating the rapid assembly of novel PROTACs. This guide details the molecular structure, provides a summary of its chemical properties, outlines a representative synthetic workflow, and illustrates its mechanism of action in targeted protein degradation.

Molecular Structure and Properties

This compound is a synthetic E3 ligase ligand-linker conjugate. Its structure consists of three key components:

-

Lenalidomide Moiety: This portion of the molecule is derived from Lenalidomide, a well-established immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.

-

PEG2 Linker: A two-unit polyethylene glycol (PEG) linker provides spacing and flexibility to the PROTAC molecule, enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Azide Group (-N3): The terminal azide group is a versatile chemical handle that allows for covalent attachment to a target protein ligand, typically one modified with an alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

The "-COCH-" component in the name refers to the amide bond connecting the Lenalidomide core to the PEG linker.

Table 1: Chemical Properties of Lenalidomide-Linker Conjugates

| Property | Value | Reference |

| Molecular Formula | C20H24N6O6 | [1] |

| Molecular Weight | 444.44 g/mol | [1] |

| Purity (HPLC) | ≥95% | [1][2] |

| Appearance | Solid | |

| Storage Conditions | -20°C | [2] |

| Solubility | Soluble in DMSO, DMF | [3] |

Experimental Protocols

General Synthesis of Lenalidomide-Azide Linker Conjugates

The synthesis of this compound and similar conjugates generally involves a multi-step process. While a specific protocol for this exact molecule is proprietary to commercial suppliers, a representative synthetic approach based on published literature for similar compounds is outlined below. This typically involves the acylation of Lenalidomide with a linker precursor containing a protected azide or a group that can be converted to an azide.

Materials:

-

Lenalidomide

-

Appropriate PEG linker with a terminal azide and a reactive carboxylic acid or acyl chloride at the other end (e.g., 2-(2-(2-azidoethoxy)ethoxy)acetic acid)

-

Coupling agents (e.g., HATU, HOBt) or thionyl chloride (SOCl2)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Sodium azide (if converting from a leaving group)

-

Purification reagents (e.g., silica gel for column chromatography)

Procedure:

-

Activation of the Linker: The carboxylic acid of the PEG linker is activated. This can be achieved by converting it to an acyl chloride using thionyl chloride or by using peptide coupling agents like HATU in the presence of an organic base like DIPEA.

-

Coupling to Lenalidomide: The activated linker is then reacted with Lenalidomide in an anhydrous solvent. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. This may involve washing with aqueous solutions and extraction with an organic solvent. The crude product is then purified, typically by silica gel column chromatography, to yield the final this compound product.

PROTAC Synthesis via Click Chemistry

This compound is used as a building block to synthesize PROTACs. The azide group allows for its conjugation to a target protein ligand that has been functionalized with a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst)

-

Ligand (e.g., TBTA)

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

-

Reaction Setup: The alkyne-functionalized target protein ligand and this compound are dissolved in a suitable solvent system.

-

Catalyst Addition: The copper(I) catalyst and ligand are added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature. The progress of the reaction can be monitored by techniques such as LC-MS.

-

Purification: Once the reaction is complete, the desired PROTAC is purified from the reaction mixture using methods such as preparative HPLC.

Signaling Pathway and Mechanism of Action

Lenalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a specific target protein.

The key steps are:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the target protein ligand) and the CRBN E3 ligase (via the Lenalidomide moiety), forming a ternary complex.

-

Ubiquitination: The formation of this complex brings the target protein into close proximity to the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

PROTAC Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Visualizations

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a linker amenable to click chemistry, streamlines the synthesis of novel protein degraders. This guide provides a foundational understanding of its structure, synthesis, and mechanism of action, which is essential for researchers and professionals working in the field of targeted protein degradation and novel therapeutic development. The ability to rationally design and synthesize PROTACs using building blocks like this compound holds significant promise for targeting previously "undruggable" proteins and developing new treatments for a wide range of diseases.

References

An In-Depth Technical Guide to the Mechanism of Action of Lenalidomide as a Cereblon Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide, an immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action: the modulation of the substrate specificity of the E3 ubiquitin ligase complex, CRL4-CRBN. By binding to Cereblon (CRBN), the substrate receptor of this complex, Lenalidomide induces the recruitment of specific "neosubstrate" proteins, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1α (CK1α). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the profound anti-myeloma, immunomodulatory, and anti-MDS activities of the drug. This guide provides a detailed technical overview of this mechanism, including quantitative binding and degradation data, detailed experimental protocols, and visualizations of the key molecular events and workflows.

Core Mechanism of Action: A Molecular Glue

Lenalidomide functions as a "molecular glue," facilitating a novel protein-protein interaction between CRBN and its neosubstrates.[1][2] The core of this mechanism involves the following key steps:

-

Binding to Cereblon (CRBN): Lenalidomide binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3] This complex also includes Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[4]

-

Altered Substrate Specificity: The binding of Lenalidomide to CRBN creates a new molecular surface that enhances the affinity of CRBN for specific neosubstrates that it would not normally recognize with high affinity.[5][6]

-

Neosubstrate Recruitment: In multiple myeloma, the primary neosubstrates recruited to the CRL4-CRBN-Lenalidomide complex are the lymphoid transcription factors IKZF1 and IKZF3.[1][2][7] In del(5q) myelodysplastic syndrome (MDS), another key neosubstrate is casein kinase 1α (CK1α).[8]

-

Ubiquitination and Proteasomal Degradation: The recruitment of the neosubstrate to the E3 ligase complex brings it into close proximity with the ubiquitin-conjugating enzyme (E2) associated with the complex. This results in the polyubiquitination of the neosubstrate.[9] Polyubiquitinated proteins are recognized and targeted for degradation by the 26S proteasome.[10]

-

Downstream Therapeutic Effects: The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and MYC, ultimately inducing apoptosis of the cancer cells.[11][12] The degradation of these transcription factors in T cells leads to a reduction in their repressor activity on the IL-2 promoter, resulting in increased IL-2 production and T-cell co-stimulation.[13] In del(5q) MDS, the degradation of the haploinsufficient CK1α leads to p53 activation and selective apoptosis of the malignant clone.[8]

Signaling Pathway Diagram

Quantitative Data

Table 1: Binding Affinity of Lenalidomide to Cereblon (CRBN)

| Compound | Assay Type | Protein Construct | Binding Constant (Kd / Ki / IC50) | Reference |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 Complex | KD: 0.64 ± 0.24 µM | [3] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | KD: 19 µM | [3] |

| Lenalidomide | Fluorescence Polarization (FP) | hsDDB1-hsCRBN | Ki: 177.80 nM | [12] |

| Lenalidomide | Competitive Binding Assay | CRBN in U266 cell extracts | IC50: ~2 µM | [14] |

| Lenalidomide | Fluorescence-based thermal shift | Recombinant hCRBN-DDB1 | IC50: ~3 µM | [14] |

Table 2: Potency of Lenalidomide in Inducing Neosubstrate Degradation

| Neosubstrate | Cell Line | Assay Type | Potency (DC50 / EC50 / IC50) | Reference |

| IKZF1 | DF15 | Luminometric Analysis | EC50: 67 nM | [15] |

| IKZF1 & IKZF3 | MM1S | Western Blot (Dose-response) | Strong degradation at 1 µM | [1] |

| IKZF1 & IKZF3 | Primary Myeloma Samples | Western Blot (Dose-response) | Strong degradation at 1 µM | [1] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate Lenalidomide-Induced CRBN-Neosubstrate Interaction

This protocol is designed to demonstrate the Lenalidomide-dependent interaction between CRBN and its neosubstrates (e.g., IKZF1, IKZF3).

-

Cell Culture and Treatment:

-

Culture multiple myeloma cells (e.g., MM1S) to a density of approximately 1x107 cells/condition.

-

Treat cells with 1 µM Lenalidomide or DMSO (vehicle control) for 4-6 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Pre-clearing:

-

Add 20 µL of Protein A/G magnetic beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-CRBN antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration).

-

-

Elution:

-

Elute the bound proteins by resuspending the beads in 30 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the neosubstrate (e.g., anti-IKZF1 or anti-IKZF3) and anti-CRBN (to confirm successful immunoprecipitation).

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of a neosubstrate by the CRL4-CRBN complex in a cell-free system to demonstrate Lenalidomide-dependent activity.

-

Reagents:

-

Recombinant human E1 activating enzyme.

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D3/UbcH5c for priming and UBE2G1 for chain elongation).[9]

-

Recombinant human ubiquitin.

-

ATP.

-

Recombinant CRL4-CRBN complex.

-

Recombinant neosubstrate protein (e.g., IKZF3).

-

Lenalidomide.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

-

-

Reaction Setup (for a 25 µL reaction):

-

On ice, combine the following in a microcentrifuge tube:

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

5 µM Ubiquitin

-

2 mM ATP

-

50 nM CRL4-CRBN complex

-

200 nM neosubstrate

-

10 µM Lenalidomide or DMSO

-

Ubiquitination reaction buffer to a final volume of 25 µL.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60-90 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the neosubstrate.

-

A successful reaction in the presence of Lenalidomide will show a ladder of high-molecular-weight bands corresponding to polyubiquitinated neosubstrate.

-

Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of neosubstrates in cells following treatment with Lenalidomide.

-

Cell Treatment:

-

Seed cells (e.g., MM1S) in a multi-well plate.

-

Treat cells with a serial dilution of Lenalidomide (e.g., 0.01, 0.1, 1, 10 µM) and a DMSO control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells as described in the Co-IP protocol.

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the neosubstrate and the loading control using densitometry software.

-

Normalize the neosubstrate band intensity to the corresponding loading control.

-

Plot the normalized protein levels against the Lenalidomide concentration to determine the DC50 (the concentration at which 50% degradation is observed).

-

Conclusion

The elucidation of Lenalidomide's mechanism of action as a molecular glue that reprograms the CRL4-CRBN E3 ubiquitin ligase has been a landmark discovery in pharmacology and drug development. This understanding has not only provided a rational basis for its clinical efficacy but has also paved the way for the development of a new class of therapeutics, including novel Cereblon E3 ligase modulators (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs), which leverage the ubiquitin-proteasome system to target previously "undruggable" proteins. The experimental approaches detailed in this guide are fundamental to the continued investigation and development of this exciting therapeutic modality.

References

- 1. beyondspringpharma.com [beyondspringpharma.com]

- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]

- 8. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. (PDF) Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells (2014) | Jan Krönke | 1566 Citations [scispace.com]

- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

introduction to azide-alkyne click chemistry for bioconjugation

An In-depth Technical Guide to Azide-Alkyne Click Chemistry for Bioconjugation

Introduction

In the landscape of chemical biology, drug discovery, and materials science, the ability to reliably and selectively join molecular fragments is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, provides a powerful set of reactions for this purpose, characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents.[1][2] Among these reactions, the azide-alkyne cycloaddition has become the most prominent, offering a bioorthogonal ligation strategy—a reaction that can occur in a complex biological system without interfering with native biochemical processes.[3]

This technical guide provides a comprehensive overview of the two primary forms of azide-alkyne click chemistry used in bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4] It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques for creating complex bioconjugates, from fluorescently labeled proteins to antibody-drug conjugates (ADCs).[][6]

Core Principles and Mechanisms

The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring.[2] While the thermal version of this reaction requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, the catalyzed and strain-promoted variants offer significant improvements in reaction rate and selectivity.[1][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Independently reported by the Sharpless and Meldal groups, the CuAAC reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition, with rate enhancements of 106 to 107 over the uncatalyzed reaction.[2][8] This reaction proceeds under mild, often aqueous conditions (pH 4-12) and exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[2][8]

The now widely accepted mechanism involves a dinuclear copper intermediate.[1] The catalytic cycle begins with the formation of a copper-acetylide complex, which then coordinates with the azide. A six-membered copper metallacycle intermediate is formed, which then undergoes ring contraction to a more stable copper triazolide. Finally, protonolysis releases the triazole product and regenerates the active copper catalyst.[1][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity associated with the copper catalyst, which can be a limitation for in vivo applications, the Bertozzi group developed SPAAC in 2004.[2][9] This reaction eliminates the need for a metal catalyst by using a strained cyclooctyne. The high ring strain (approximately 18 kcal/mol) of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures.[10][11]

The SPAAC mechanism is a concerted [3+2] Huisgen cycloaddition.[10] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the triazole product. Unlike CuAAC, SPAAC is not regiospecific and typically yields a mixture of 1,4- and 1,5-substituted triazoles.[2][12]

Quantitative Data: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends heavily on the specific application, balancing the need for speed and regioselectivity against biocompatibility.[13] The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne used.[14]

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to copper cytotoxicity.[9][13] | High, suitable for in vivo and live cell applications.[9][10] |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure).[12] |

| Reaction Time | 30 minutes to a few hours.[12] | 1 to 12 hours (can be longer for less reactive alkynes).[12] |

| Reactant Stability | Terminal alkynes are stable and simple to synthesize.[13] | Strained cyclooctynes can be less stable and more complex to synthesize.[13] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole.[1][12] | Mixture of 1,4- and 1,5-disubstituted regioisomers.[2][12] |

| Reaction Conditions | Broad pH (4-12) and temperature range in aqueous or organic solvents.[2][8] | Physiological temperature and pH.[10] |

| Common Reactants | Terminal Alkynes | Cyclooctynes (e.g., DBCO, BCN, DIBO).[9][15] |

Applications in Research and Drug Development

Click chemistry has revolutionized the process of bioconjugation, finding widespread use in various fields.[4][16]

-

Drug Discovery: Click chemistry is used for high-throughput screening (HTS) and fragment-based drug discovery (FBDD).[][16] It allows for the rapid synthesis of compound libraries by linking small molecular fragments to create high-affinity ligands.[16][17]

-

Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching potent cytotoxic drugs to antibodies, ensuring site-specific modification and stability, which are crucial for the therapeutic index of ADCs.[2][6] Both CuAAC and SPAAC have been successfully used to generate ADCs.[6]

-

Biomolecule Labeling and Imaging: The bioorthogonality of click chemistry makes it ideal for labeling proteins, nucleic acids, and glycans with probes (e.g., fluorophores, biotin) in living cells and organisms without perturbing their natural functions.[][10] SPAAC is particularly well-suited for these in vivo applications.[9][18]

-

Targeted Drug Delivery: Click chemistry facilitates the design of advanced drug delivery systems. For instance, nanoparticles can be functionalized with targeting ligands (like antibodies) to enhance their delivery to specific cells or tissues.[9][19]

Detailed Experimental Protocols

The following are generalized protocols for protein bioconjugation. Optimization is often necessary based on the specific biomolecules and reagents used.

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol describes the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., phosphate buffer, pH 7.0-8.0; avoid buffers with primary amines like TRIS).[12]

-

Azide-containing molecule (e.g., fluorescent dye, drug) stock solution in DMSO.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[20]

-

Copper-coordinating ligand stock solution (e.g., THPTA, BTTAA) (e.g., 50 mM in water).[21][22]

-

Sodium ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared).[20]

-

Aminoguanidine hydrochloride stock solution (optional, to scavenge reactive ascorbate byproducts) (e.g., 100 mM in water).[23][24]

Workflow Diagram:

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein in buffer to the desired final concentration (e.g., 25-50 µM).[12]

-

Add the azide-containing molecule from its stock solution to achieve a 5-10 fold molar excess over the protein.

-

In a separate tube, prepare the catalyst premix. Combine the CuSO₄ and ligand solutions to achieve a 1:5 copper-to-ligand ratio.[22] Let it stand for 1-2 minutes.

-

Add the catalyst premix to the protein-azide solution. The final copper concentration should be between 50 µM and 250 µM for maximal activity.[22]

-

If using, add the aminoguanidine solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[22]

-

Gently mix the solution and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.

-

Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration, to remove excess reagents and catalyst.

Protocol 2: General SPAAC for Protein Bioconjugation

This protocol describes the reaction between an azide-modified protein and a strained alkyne (e.g., DBCO)-functionalized molecule.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Strained alkyne molecule (e.g., DBCO-fluorophore, BCN-drug) stock solution in a water-miscible organic solvent like DMSO.

References

- 1. benchchem.com [benchchem.com]

- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wmocollege.ac.in [wmocollege.ac.in]

- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. vectorlabs.com [vectorlabs.com]

- 19. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]

- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. vectorlabs.com [vectorlabs.com]

- 22. jenabioscience.com [jenabioscience.com]

- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Lenalidomide-Based E3 Ligase Ligands for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, moving beyond traditional occupancy-based inhibition to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][3] A PROTAC consists of two key ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity results in the formation of a ternary complex, leading to the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][6]

Among the hundreds of E3 ligases in the human body, Cereblon (CRBN) has emerged as one of the most frequently utilized for PROTAC design.[4][6] The ligands for CRBN are derived from the well-known immunomodulatory imide drugs (IMiDs), namely thalidomide and its more potent analogs, lenalidomide and pomalidomide.[][] These small, drug-like molecules offer favorable pharmacological properties, making lenalidomide-based ligands a cornerstone in the development of novel protein degraders.[9]

The Core Mechanism: Hijacking the CRL4-CRBN Complex

Lenalidomide and its derivatives exert their function by binding to CRBN, which serves as the substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[10][11] In the context of a PROTAC, the lenalidomide moiety docks into CRBN, while the other end of the molecule binds the target protein. This action forms a productive ternary complex (POI-PROTAC-CRBN), bringing the target into close proximity with the E3 ligase machinery.[12] The E2 ubiquitin-conjugating enzyme then transfers ubiquitin molecules to accessible lysine residues on the surface of the target protein.[13] Following polyubiquitination, the target protein is recognized and degraded by the proteasome, while the PROTAC molecule is released and can engage in further catalytic cycles of degradation.[1]

Quantitative Analysis of Lenalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values and higher Dmax values indicate a more potent degrader. The tables below summarize key quantitative data for representative lenalidomide/pomalidomide-based PROTACs targeting the well-studied Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4.

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [14] |

| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | >95 | [15] |

Additionally, modifying the lenalidomide core itself can tune the selectivity and degradation efficiency for both the primary target and off-target neosubstrates.

| Lenalidomide Derivative | Target Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Lenalidomide | IKZF1 | MM1.S | 18.2 | 90.9 | [16] |

| 6-fluoro lenalidomide | IKZF1 | MM1.S | 5.6 | 97.2 | [16] |

| Lenalidomide | CK1α | MOLM-13 | 4.8 | 83.2 | [16] |

| 6-fluoro lenalidomide | CK1α | MOLM-13 | 1.8 | 91.8 | [16] |

Key Experimental Protocols for PROTAC Development

Validating a novel PROTAC requires a suite of biochemical, biophysical, and cell-based assays to confirm its mechanism of action, potency, and selectivity.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). This is crucial for confirming the interaction between the lenalidomide derivative and CRBN.

-

Objective: To quantify the binding affinity of a lenalidomide derivative to the CRBN protein.

-

Methodology:

-

Preparation: The CRBN protein (specifically the thalidomide-binding domain) is dialyzed into a suitable binding buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).[16] The lenalidomide derivative is dissolved in the same final dialysis buffer.

-

Titration: The protein solution is placed in the sample cell of the calorimeter. The ligand solution is loaded into the injection syringe.

-

Measurement: A series of small, precise injections of the ligand are made into the protein solution. The heat change after each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate the Kd.[16]

-

Quantitative Western Blotting for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction of the target protein in cells following PROTAC treatment.[14]

-

Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.

-

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).[14]

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein. Subsequently, wash and incubate with an appropriate HRP-conjugated secondary antibody.[15]

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax values.[15]

-

Mass Spectrometry-Based Quantitative Proteomics for Selectivity

To ensure the PROTAC is selective for the intended target, it is essential to assess its impact on the entire cellular proteome. This unbiased approach can identify potential off-target degradation events.[14]

-

Objective: To globally quantify changes in protein abundance across the proteome after PROTAC treatment.

-

Methodology:

-

Sample Preparation: Culture and treat cells with the PROTAC (typically at a concentration near its DC50) and a vehicle control.[14] Harvest the cells, lyse them, and extract the proteins.

-

Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. For quantitative comparison, label the peptides from different treatment conditions with isobaric tags, such as Tandem Mass Tags (TMT).[15]

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the attached TMT reporters.

-

Data Analysis: The intensity of the TMT reporter ions in the MS/MS spectra is used to determine the relative abundance of each peptide (and thus protein) in the different samples. Proteins showing significant downregulation only in the PROTAC-treated sample are identified as potential degradation targets.

-

Synthetic Strategies for Lenalidomide-Based PROTACs

The synthesis of a lenalidomide-based PROTAC library often involves modifying the lenalidomide core to attach a linker. A common and efficient method is the chemoselective alkylation of the lenalidomide arylamine.[17][18] This approach allows for the facile construction of diverse PROTAC libraries under mild reaction conditions.[19]

For instance, an organic base like N,N-diisopropylethylamine (DIPEA) can be used to promote the selective alkylation at the 4-amino position of the phthalimide ring with various linker precursors containing a reactive halide.[17][19] This strategy provides a robust and versatile handle for conjugating the CRBN ligand to the warhead that targets the POI, enabling the systematic optimization of linker length and composition.[17]

Conclusion

Lenalidomide and its analogs are powerful and versatile E3 ligase ligands that have become central to the field of targeted protein degradation. Their well-understood interaction with the CRBN E3 ligase, combined with their favorable drug-like properties, provides a solid foundation for the rational design of novel PROTACs. A rigorous and systematic approach to development, incorporating quantitative biophysical and cell-based assays, is critical for optimizing degrader potency, selectivity, and ultimately, therapeutic potential. As research continues, the development of new CRBN ligands and the exploration of modifications to the existing lenalidomide scaffold will further expand the toolkit for creating next-generation protein degraders to tackle a wide range of diseases.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. reactionbiology.com [reactionbiology.com]

- 3. escholarship.org [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Properties of Short PEG Linkers in Targeted Protein Degradation

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD) and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][6] This proximity induces the formation of a key ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[1][6][7]

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2][4][6] Its length, composition, flexibility, and attachment points profoundly influence the geometry and stability of the ternary complex, which are directly correlated with degradation efficiency.[1][2][6] Among the various linker types, short polyethylene glycol (PEG) chains have become a privileged and frequently employed scaffold in PROTAC design.[8][9]

This guide provides a comprehensive overview of the properties of short PEG linkers, summarizing quantitative data on their performance, detailing relevant experimental protocols, and visualizing key concepts to aid in the rational design of next-generation protein degraders.

The General Mechanism of PROTAC Action

The function of a PROTAC is to act as a bridge, bringing a target protein and an E3 ligase into close proximity to facilitate a ubiquitination event that would not naturally occur. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]

Caption: PROTACs form a ternary complex to induce target protein ubiquitination and proteasomal degradation.

Core Properties of Short PEG Linkers

Short PEG linkers (typically containing 2 to 8 ethylene glycol units) are widely used due to a unique combination of properties that address key challenges in PROTAC development.[4][]

Physicochemical Properties

-

Solubility: A primary advantage of PEG linkers is their hydrophilicity, which significantly enhances the aqueous solubility of the often large and lipophilic PROTAC molecules.[4][9][11][][13][14] This is crucial for improving bioavailability and suitability for in vivo studies.

-

Cell Permeability: While hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, less polar conformation in hydrophobic environments, a phenomenon known as the "chameleon effect".[11] This balance often results in improved cell permeability.[4][9][][13]

-

Flexibility: PEG chains offer significant conformational flexibility.[8][11] This allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex between the target and the E3 ligase, even with challenging binding pocket geometries.[11][14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. chempep.com [chempep.com]

- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 14. benchchem.com [benchchem.com]

The Architect's Guide to Targeted Protein Degradation: Foundational Principles of PROTAC Design and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[] These heterobifunctional molecules are engineered to hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] Unlike conventional inhibitors that require sustained binding to a protein's active site, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.[3][4] This unique mechanism of action opens up the possibility of targeting proteins previously considered "undruggable," such as those lacking a defined binding pocket.[][3] This guide provides an in-depth exploration of the core principles of PROTAC design, their mechanism of action, and the key experimental methodologies used in their development and characterization.

Core Components of a PROTAC

A PROTAC molecule is comprised of three essential components covalently linked together: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5]

-

Target Protein Ligand (Warhead): This component provides specificity by binding to the target protein intended for degradation.[] The choice of the target protein ligand is crucial for the PROTAC's selectivity.[] A wide range of ligands, from established small molecule inhibitors to newly discovered binders, can be employed.[7]

-

E3 Ligase Ligand (Anchor): This moiety engages an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade.[8][9] While over 600 E3 ligases are known, only a handful have been extensively utilized in PROTAC design, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common.[9][10]

-

Linker: The linker is not merely a spacer but plays a critical role in the PROTAC's overall efficacy.[5][11] Its length, composition, and attachment points influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[12][13]

The PROTAC Mechanism of Action: A Step-by-Step Breakdown

The catalytic cycle of a PROTAC involves a series of orchestrated events within the cell, culminating in the degradation of the target protein.[3][14]

-

Ternary Complex Formation: The PROTAC molecule first binds to both the target protein and an E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[5][15] The stability and conformation of this complex are critical for the subsequent steps.

-

Ubiquitination of the Target Protein: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.[] This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery.[2][3] The proteasome unfolds and degrades the target protein into small peptides.

-

Recycling of the PROTAC: After the target protein is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation, highlighting its catalytic nature.[2][15]

Foundational Principles of PROTAC Design

The design of an effective PROTAC is a multifactorial process that requires careful optimization of each of its components.

Selecting the E3 Ligase

The choice of E3 ligase can significantly impact the PROTAC's degradation efficiency, selectivity, and potential for off-target effects.[9] The most commonly used E3 ligases in PROTAC development are CRBN and VHL.[8][10] The tissue distribution and expression levels of the chosen E3 ligase are important considerations.[16]

Designing the Linker

The linker is a key determinant of a PROTAC's activity.[5][11] Its design involves optimizing several parameters:

-

Length: The linker must be long enough to allow for the simultaneous binding of the target protein and the E3 ligase without steric hindrance, but not so long that it prevents the formation of a productive ternary complex.[13]

-

Composition: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[12] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[11][12]

-

Attachment Points: The points at which the linker is connected to the target protein and E3 ligase ligands can affect the geometry of the ternary complex and, consequently, the efficiency of ubiquitination.[13]

The "Hook Effect"

A phenomenon known as the "hook effect" is often observed with PROTACs, where at high concentrations, the degradation efficiency decreases.[17][18] This is attributed to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase), which compete with the formation of the productive ternary complex.[19][20] Understanding and characterizing the hook effect is crucial for determining the optimal therapeutic window for a PROTAC.[20]

Quantitative Data in PROTAC Development

The development and optimization of PROTACs rely on the quantitative assessment of their biochemical and cellular activities. Key parameters include:

| Parameter | Description | Typical Range |

| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the strength of binding between the PROTAC and the target protein or E3 ligase. | Sub-nanomolar to micromolar |

| Ternary Complex Affinity (Kd, ternary) | The dissociation constant for the formation of the POI-PROTAC-E3 ligase complex. | Nanomolar to micromolar |

| Cooperativity (α) | A measure of the influence of the binding of one protein partner on the affinity for the other. α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity. | Varies |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Sub-nanomolar to micromolar |

| Dmax | The maximum percentage of target protein degradation achieved by a PROTAC. | >80% is often desired |

Key Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the activity of PROTACs.

Binding Assays

These assays are used to determine the binding affinity of the PROTAC for its target protein and the E3 ligase.

-

Isothermal Titration Calorimetry (ITC):

-

Methodology: ITC directly measures the heat released or absorbed during a binding event. A solution of the PROTAC is titrated into a solution containing the target protein or E3 ligase, and the resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[21]

-

Application: Provides a complete thermodynamic profile of the binding interaction.[22]

-

-

Surface Plasmon Resonance (SPR):

-

Methodology: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (PROTAC) to a ligand (target protein or E3 ligase) immobilized on the chip.[21]

-

Application: Provides real-time kinetic data, including association (kon) and dissociation (koff) rates.[22]

-

-

Fluorescence Polarization (FP):

-

Methodology: FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. A fluorescently labeled ligand is displaced by the PROTAC, leading to a decrease in fluorescence polarization.[23]

-

Application: A homogeneous, solution-based assay suitable for high-throughput screening.[23]

-

Ternary Complex Formation Assays

These assays are designed to confirm and quantify the formation of the PROTAC-induced ternary complex.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Methodology: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[24]

-

Application: A sensitive and robust assay for quantifying ternary complex formation in vitro.[24]

-

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

Cellular Degradation Assays

These assays are used to measure the ability of a PROTAC to induce the degradation of the target protein in a cellular context.

-

Western Blotting:

-

Methodology: Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate. Cells are treated with the PROTAC for a defined period, and the amount of the target protein is then assessed by immunoblotting.

-

Application: A standard method for confirming target protein degradation.

-

-

In-Cell Western/On-Cell Western:

-

Methodology: This is a quantitative immunofluorescence-based assay performed in a microplate format. Cells are fixed and permeabilized in the wells, and then incubated with a primary antibody against the target protein and a fluorescently labeled secondary antibody.

-

Application: Provides a higher-throughput alternative to traditional Western blotting.

-

-

Mass Spectrometry-based Proteomics:

Visualizing PROTAC Mechanisms and Workflows

Signaling Pathway: PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation, hijacking the ubiquitin-proteasome system.

Experimental Workflow: PROTAC Development and Characterization

Caption: A typical workflow for the design, synthesis, and evaluation of PROTACs.

Conclusion

PROTAC technology has emerged as a powerful strategy in drug discovery, offering the potential to target and eliminate a wide range of disease-causing proteins.[2] A thorough understanding of the foundational principles of PROTAC design, including the interplay between the target protein ligand, E3 ligase ligand, and linker, is essential for the successful development of these novel therapeutics.[25][26] The systematic application of a suite of biochemical, biophysical, and cellular assays is critical for characterizing the mechanism of action and optimizing the properties of PROTAC molecules. As our knowledge of the ubiquitin-proteasome system and the structural biology of ternary complexes continues to grow, so too will our ability to rationally design the next generation of highly potent and selective protein degraders.

References

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biocompare.com [biocompare.com]

- 17. marinbio.com [marinbio.com]

- 18. researchgate.net [researchgate.net]

- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 20. benchchem.com [benchchem.com]

- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 25. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 26. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Space of Cereblon-Binding Molecules

The E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target in modern drug discovery, primarily through its role in targeted protein degradation (TPD). Small molecules that bind to Cereblon can act as "molecular glues" or be incorporated into Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's ubiquitin-proteasome system (UPS).[1][2] This guide provides a comprehensive exploration of the chemical space of CRBN-binding molecules, detailing the underlying biology, key chemical classes, quantitative binding and degradation data, and the experimental protocols essential for their discovery and characterization.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

Cereblon functions as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex, known as CRL4^CRBN^.[3][4][5] This multi-subunit complex is a key component of the UPS, which tags proteins for destruction by the proteasome. The core components of the complex are:

-

Cullin 4 (CUL4A or CUL4B) : A scaffold protein that provides the structural backbone for the complex.[6][7]

-

Ring-Box 1 (RBX1) : A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).[6][8]

-

DNA Damage-Binding Protein 1 (DDB1) : An adaptor protein that links the substrate receptor (Cereblon) to the CUL4 scaffold.[4][6]

-

Cereblon (CRBN) : The substrate receptor that provides specificity for the proteins to be ubiquitinated.[3][9]

CRBN-binding molecules modulate the substrate specificity of the complex, inducing the recruitment and subsequent degradation of "neosubstrate" proteins that would not typically be targeted.[3][9]

Chemical Space of Cereblon Binders

The landscape of CRBN ligands is dominated by derivatives of thalidomide, known as immunomodulatory drugs (IMiDs). These compounds feature a conserved glutarimide ring that binds to a hydrophobic pocket in CRBN.[10]

Molecular Glues (IMiDs and CELMoDs)

Molecular glues are small molecules that induce an interaction between two proteins that would not normally associate. Thalidomide, lenalidomide, and pomalidomide are first-generation IMiDs that bind to CRBN and recruit various neosubstrates, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for degradation.[3][9] This activity is responsible for their therapeutic effects in multiple myeloma.[3] Newer, more potent "CELMoDs" (CRBN E3 Ligase Modulatory Drugs) are being developed to target other neosubstrates like GSPT1.[10][11]

PROTACs

PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ligase (like CRBN), and a chemical linker.[1][12] By simultaneously binding the POI and CRBN, the PROTAC brings the target into proximity with the E3 ligase complex, leading to its ubiquitination and degradation.[1][13] Pomalidomide and thalidomide derivatives are the most common CRBN-recruiting ligands used in PROTAC design due to their well-understood binding and favorable drug-like properties.[12][14]

Quantitative Data on Cereblon Binders

The efficacy of a CRBN-binding molecule is determined by its binding affinity to CRBN and, for degraders, the efficiency with which it induces the degradation of a target protein.

Table 1: Binding Affinities of IMiDs to Cereblon

This table summarizes the binding affinities of common IMiDs to the DDB1-CRBN complex. Lower values indicate stronger binding.

| Compound | Binding Affinity (Ki or IC50) | Assay Method | Reference |

| Thalidomide | ~250 nM (Ki) | Competitive Titration | [5] |

| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [5] |

| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [5] |

| Lenalidomide | ~2 µM (IC50) | Competitive Bead Binding | [15][16] |

| Pomalidomide | ~2 µM (IC50) | Competitive Bead Binding | [15][16] |

Note: Affinity values can vary based on the specific protein construct (e.g., human vs. chicken CRBN) and the assay methodology used.

Table 2: Degradation Potency of Select CRBN-Modulating Compounds

This table shows the half-maximal degradation concentration (DC₅₀) for representative molecular glues and PROTACs, indicating the concentration required to degrade 50% of the target protein.

| Compound Type | Compound Name | Target Protein | Cell Line | DC₅₀ | Reference |

| Molecular Glue | CC-885 | GSPT1 | MM1.S | ~100 nM | [17] |

| PROTAC | ZXH-4-137 | Cereblon (self-degradation) | MM1.S | <10 nM | [18] |

| PROTAC | B3 | ALK | H3122 | Not Specified | [12] |

| PROTAC | PROTAC 11c | CDK9 | MCF-7 | Not Specified | [1] |

Key Experimental Protocols

A variety of biophysical, biochemical, and cell-based assays are used to identify and characterize CRBN binders and degraders.

Protocol: Competitive Fluorescence Polarization (FP) Binding Assay

This assay is widely used to determine the binding affinity of a test compound to CRBN by measuring its ability to displace a fluorescently labeled tracer molecule.[19][20]

Objective: To determine the IC₅₀ value of a test compound for CRBN.

Materials:

-

Purified recombinant DDB1-CRBN protein complex.[7]

-

Fluorescently labeled CRBN ligand (e.g., Cy5-Thalidomide).[20]

-

Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20).

-

Test compounds and a known inhibitor (e.g., Pomalidomide) as a positive control.[20]

-

Low-volume, black 384-well microplate.

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare Reagents: Dilute the DDB1-CRBN protein and the fluorescent tracer to their optimal working concentrations in assay buffer. Serially dilute the test compounds and positive control.

-

Assay Reaction: To each well of the microplate, add the test compound, followed by the purified DDB1-CRBN protein.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the compound to bind to the protein.

-

Tracer Addition: Add the fluorescent tracer to all wells.

-

Final Incubation: Incubate for another 60-120 minutes to reach binding equilibrium.

-

Measurement: Read the fluorescence polarization (in mP units) of each well.

-

Data Analysis: Plot the mP values against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Western Blot for Target Protein Degradation

This is the standard method to confirm and quantify the degradation of a target protein in cells following treatment with a CRBN-based degrader.

Objective: To measure the decrease in target protein levels and determine the DC₅₀.

Materials:

-

Cultured cells (e.g., MM1.S).

-

Test degrader compound.

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, Vinculin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and treat with a serial dilution of the degrader compound for a set time (e.g., 4, 8, or 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse on ice to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Western Transfer: Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[21]

-

Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[21]

-

Data Analysis: Quantify the band intensities for the target and loading control. Normalize the target protein level to the loading control for each sample. Plot the normalized protein levels against the degrader concentration to calculate the DC₅₀.[21]

Other Key Methodologies

-

NanoBRET™ Target Engagement Assays: A cell-based method to quantify compound binding to CRBN in live cells, providing more physiologically relevant affinity data.[22]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, high-throughput biochemical binding assay format.[23][24]

-

Quantitative Mass Spectrometry (Proteomics): An unbiased, global approach to identify all proteins degraded upon compound treatment, confirming the selectivity of a degrader.[17][18]

-

CRISPR-Cas9 Screens: Genetic screens used to identify factors that mediate the activity of or resistance to CRBN modulators, confirming the on-target mechanism of action.[25][26]

Structure-Activity Relationships (SAR)

The chemical structure of a CRBN binder dictates both its binding affinity and its neosubstrate selectivity. SAR studies have revealed key insights for rational drug design.

-

The Glutarimide Moiety: This group is essential for CRBN binding, fitting into a key tri-tryptophan pocket.[27] The (S)-enantiomer of thalidomide binds with approximately 10-fold higher affinity than the (R)-enantiomer.[28]

-

The Phthalimide Moiety: Modifications to this part of the molecule, which protrudes from the binding pocket, are crucial for determining which neosubstrates are recruited.[27] For example, an amino group on the phthalimide of lenalidomide and pomalidomide stabilizes the interaction with IKZF1.[3]

-

Linker Attachment (for PROTACs): The attachment point of the linker to the IMiD moiety is critical. Linkers are typically attached at the 4- or 5-position of the phthalimide ring to minimize disruption of CRBN binding.[14]

References

- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proxidrugs.de [proxidrugs.de]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. lifesensors.com [lifesensors.com]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. collab.its.virginia.edu [collab.its.virginia.edu]

- 7. rndsystems.com [rndsystems.com]

- 8. Arabidopsis CULLIN4 Forms an E3 Ubiquitin Ligase with RBX1 and the CDD Complex in Mediating Light Control of Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05138F [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. revvity.com [revvity.com]

- 25. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 28. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lenalidomide-COCH-PEG2-azido

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Lenalidomide-COCH-PEG2-azido, a functionalized Lenalidomide derivative. This compound incorporates a PEG2 linker and a terminal azide group, making it a valuable building block for the construction of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), through click chemistry.[1][2] The protocol is designed to be accessible to researchers with a background in organic synthesis.

Introduction

Lenalidomide is an immunomodulatory drug that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This activity has made it a crucial component in the design of PROTACs, where it serves as an E3 ligase ligand to induce the degradation of specific target proteins.[5][6][7] The synthesis of Lenalidomide derivatives with appropriate linkers and functional groups is a key step in the development of new targeted therapies.

The molecule this compound features a short polyethylene glycol (PEG) linker to provide solubility and appropriate spatial orientation, and a terminal azide group for subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This protocol outlines a robust and reproducible method for the synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step process. First, a commercially available or synthesized azido-PEG2-carboxylic acid linker is activated. Subsequently, this activated linker is coupled with Lenalidomide via an amide bond formation at the 4-amino position of the Lenalidomide isoindolinone core. This position is known to be amenable to selective functionalization.[3][5][6]

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from Lenalidomide and an azido-PEG2-carboxylic acid linker.

Materials and Reagents:

-

Lenalidomide

-

1-amino-2-(2-azidoethoxy)ethane (or a similar commercially available azido-PEG-amine)

-

Succinic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of Azido-PEG2-Carboxylic Acid

This step can be bypassed if a suitable azido-PEG2-carboxylic acid is commercially available.

-

Dissolve 1-amino-2-(2-azidoethoxy)ethane (1.0 eq) in anhydrous DCM.

-

Add succinic anhydride (1.1 eq) and DIPEA (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the azido-PEG2-carboxylic acid linker.

Step 2: Coupling of Azido-PEG2-Carboxylic Acid to Lenalidomide

-

To a solution of Lenalidomide (1.0 eq) in anhydrous DMF, add the synthesized azido-PEG2-carboxylic acid (1.2 eq).

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes or DCM/MeOH) to obtain the final product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

| Parameter | Step 1: Linker Synthesis | Step 2: Conjugation |

| Starting Materials | 1-amino-2-(2-azidoethoxy)ethane | Lenalidomide, Azido-PEG2-COOH |

| Succinic anhydride | HATU, DIPEA | |

| Solvent | Anhydrous DCM | Anhydrous DMF |

| Key Reagents | DIPEA | HATU, DIPEA |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 4 hours | 12-16 hours |

| Purification Method | Flash Column Chromatography | Flash Column Chromatography |

| Typical Yield | 80-90% | 60-75% |

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholars.mssm.edu [scholars.mssm.edu]

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with an Azido-Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction